2,3-Dimethylbenzenesulfonyl chloride

Description

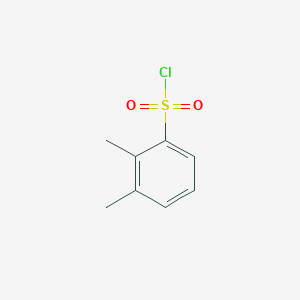

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2S/c1-6-4-3-5-8(7(6)2)12(9,10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNHYCUCWBMXLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)S(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001290109 | |

| Record name | 2,3-Dimethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2905-31-9 | |

| Record name | 2,3-Dimethylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2905-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dimethylbenzenesulfonyl Chloride

Abstract

This technical guide provides a comprehensive overview of 2,3-Dimethylbenzenesulfonyl chloride, a key reagent in organic synthesis with significant applications in the pharmaceutical and agrochemical industries. The document details its chemical identity, physicochemical properties, synthesis, and primary applications, with a focus on its role in the formation of sulfonamides and sulfonate esters. Detailed, field-proven protocols for its use and critical safety information are also provided to ensure safe and effective handling by researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

2,3-Dimethylbenzenesulfonyl chloride, also known as 2,3-xylene-1-sulfonyl chloride, is an organosulfur compound that serves as a vital intermediate in chemical synthesis.

Molecular Formula: C₈H₉ClO₂S[1][2]

Molecular Weight: 204.67 g/mol [1][2]

The structural and key physicochemical properties of 2,3-Dimethylbenzenesulfonyl chloride are summarized in the table below for quick reference. These properties are critical for designing experiments, particularly for determining appropriate solvent systems and reaction temperatures.

| Property | Value | Source |

| CAS Number | 2905-31-9 | [1][2] |

| Molecular Formula | C₈H₉ClO₂S | [1][2] |

| Molecular Weight | 204.67 g/mol | [1][2] |

| Melting Point | 44-45 °C | [3] |

| Boiling Point | 104-105 °C (at 0.7 Torr) | [3] |

| Density | 1.290±0.06 g/cm³ (Predicted) | [3] |

| Appearance | Solid | [4] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [3] |

Synthesis and Manufacturing

The synthesis of aryl sulfonyl chlorides, including 2,3-dimethylbenzenesulfonyl chloride, can be achieved through several established methods. The choice of method often depends on the starting material's availability, cost, and the desired scale of the reaction.

A prevalent laboratory and industrial scale method is the direct chlorosulfonation of the corresponding aromatic hydrocarbon, in this case, o-xylene. This electrophilic aromatic substitution reaction is typically carried out using chlorosulfonic acid.

A general procedure involves the slow addition of o-xylene to an excess of chlorosulfonic acid at a controlled low temperature, usually between 20-25°C.[5] The reaction is highly exothermic and releases hydrogen chloride gas, necessitating careful temperature management and an efficient gas trap. After the addition is complete, the reaction mixture is stirred for a period to ensure complete conversion before being carefully quenched by pouring it onto crushed ice. The solid sulfonyl chloride product can then be isolated by filtration.

An alternative approach involves a Sandmeyer-type reaction starting from the corresponding aniline (2,3-dimethylaniline).[6][7] This involves diazotization of the aniline followed by reaction with sulfur dioxide in the presence of a copper catalyst.[6][7] This method is particularly useful for synthesizing sulfonyl chlorides with functionalities that may not be compatible with the harsh conditions of direct chlorosulfonation.[7]

Applications in Organic Synthesis and Drug Development

The primary utility of 2,3-dimethylbenzenesulfonyl chloride lies in its function as a precursor to sulfonamides and sulfonate esters. The sulfonyl chloride group is a highly reactive electrophile, readily undergoing nucleophilic attack by amines and alcohols.

Formation of Sulfonamides

Sulfonamides are a cornerstone of medicinal chemistry, with a wide range of biological activities.[8] They are key components in antibacterial drugs, diuretics, and anticonvulsants. The reaction of 2,3-dimethylbenzenesulfonyl chloride with a primary or secondary amine in the presence of a base (such as pyridine or triethylamine) yields the corresponding sulfonamide.

The dimethyl substitution on the benzene ring can influence the physicochemical properties of the resulting sulfonamide, such as its solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Protecting Group Chemistry

The 2,3-dimethylbenzenesulfonyl group can be used as a protecting group for amines. The resulting sulfonamide is stable under a variety of reaction conditions. While not as common as other sulfonyl protecting groups like tosyl (Ts) or nosyl (Ns), the use of substituted benzenesulfonyl chlorides allows for fine-tuning of the stability and cleavage conditions of the protecting group.

Experimental Protocols

The following protocols are provided as a guide for the use of 2,3-dimethylbenzenesulfonyl chloride in the synthesis of sulfonamides.

General Protocol for the Synthesis of a Sulfonamide

This protocol outlines a general procedure for the reaction of 2,3-dimethylbenzenesulfonyl chloride with a primary amine.

Materials:

-

Primary amine (1.0 eq.)

-

2,3-Dimethylbenzenesulfonyl chloride (1.05 eq.)

-

Pyridine or Triethylamine (1.1 eq.)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the primary amine (1.0 eq.) in dichloromethane in a round-bottom flask.

-

Add pyridine or triethylamine (1.1 eq.) to the solution.

-

Cool the mixture to 0 °C in an ice bath with stirring.

-

Slowly add 2,3-dimethylbenzenesulfonyl chloride (1.05 eq.) to the cooled solution over 5-10 minutes.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Use of excess base: The reaction generates HCl as a byproduct, which can protonate the starting amine, rendering it unreactive. The base neutralizes the HCl, driving the reaction to completion.

-

Slow addition at 0 °C: The reaction is exothermic. Slow addition at low temperature helps to control the reaction rate and prevent the formation of side products.

-

Aqueous workup: The washing steps are crucial to remove unreacted starting materials, the base, and salts, leading to a purer crude product.

Workflow Diagram

Caption: Workflow for the synthesis of a sulfonamide.

Safety and Handling

2,3-Dimethylbenzenesulfonyl chloride is a corrosive and moisture-sensitive compound. It is essential to handle it with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.[9]

Key Safety Precautions:

-

Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles, and a lab coat.[10]

-

Handling: Avoid contact with skin, eyes, and clothing.[10] Do not breathe dust, fumes, or vapors.[9] Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from moisture and incompatible materials such as strong bases and oxidizing agents.[9][11]

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[9] Remove contaminated clothing.

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[9]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[9]

-

In all cases of exposure, seek immediate medical attention.[9]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]

Incompatibility:

-

Reacts with water and moisture, producing hydrochloric acid.

-

Incompatible with strong bases and strong oxidizing agents.[9]

Conclusion

2,3-Dimethylbenzenesulfonyl chloride is a valuable and versatile reagent in organic synthesis. Its ability to readily form sulfonamides and sulfonate esters makes it an important building block in the development of new pharmaceuticals and other fine chemicals. A thorough understanding of its properties, reactivity, and safe handling procedures is crucial for its effective and safe utilization in a research and development setting.

References

-

Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzenesulfonyl Chloride, 96%. Retrieved from [Link]

-

Adams, R., & Marvel, C. S. (n.d.). Benzenesulfonyl chloride. Organic Syntheses Procedure. Retrieved from [Link]

- Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.

- Google Patents. (n.d.). CN108084062A - A kind of preparation method of 2,4- disubstituted benzenes sulfonic acid chloride.

- Google Patents. (2012, May 11). US 2012/0309796 A1.

-

Patsnap. (n.d.). Preparation method of 2,4-disubstituted benzenesulfonyl chloride. Retrieved from [Link]

-

Fallacara, A. L., et al. (2022). FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. MDPI. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PMC. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 2,3-DIMETHYLBENZENESULFONYL CHLORIDE | 2905-31-9 [chemicalbook.com]

- 3. 2,3-DIMETHYLBENZENESULFONYL CHLORIDE CAS#: 2905-31-9 [m.chemicalbook.com]

- 4. 2,4-Dimethylbenzenesulfonyl chloride 97 609-60-9 [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]

- 7. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. fishersci.com [fishersci.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2,3-Dimethylbenzenesulfonyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 2,3-Dimethylbenzenesulfonyl Chloride

2,3-Dimethylbenzenesulfonyl chloride is a vital chemical intermediate whose structural motif is a cornerstone in the development of numerous specialized molecules. As an organosulfur compound, it serves as a versatile precursor for the synthesis of sulfonamides and sulfonate esters.[1] These derivatives are of profound interest in medicinal chemistry and agrochemical research, where the sulfonyl group can modulate a molecule's pharmacokinetic properties, enhance biological activity, and serve as a stable bioisostere for other functional groups.[2][3][4] This guide provides a comprehensive, field-proven experimental protocol for its synthesis, grounded in established chemical principles and prioritizing safety, reproducibility, and a deep understanding of the reaction's causality.

Synthetic Strategy: The Sandmeyer-Meerwein Reaction

The synthesis of aryl sulfonyl chlorides can be approached through various methods, including the direct chlorosulfonation of aromatic rings.[1] However, for a substrate like o-xylene, direct electrophilic aromatic substitution with chlorosulfonic acid would likely yield a mixture of isomers, complicating purification.

A more regiochemically precise and reliable strategy is the Sandmeyer-type reaction , starting from the readily available 2,3-dimethylaniline (2,3-xylidine).[5] This classic transformation ensures that the sulfonyl chloride group is installed at the exact position of the original amino group, providing unambiguous access to the desired 2,3-disubstituted product. The overall process is a two-stage, one-pot synthesis:

-

Diazotization: The conversion of the primary aromatic amine, 2,3-dimethylaniline, into its corresponding diazonium salt using nitrous acid generated in situ.[6]

-

Chlorosulfonylation: The copper-catalyzed decomposition of the diazonium salt in the presence of sulfur dioxide and a chloride source to yield the target sulfonyl chloride.[7] This specific variant is often referred to as the Meerwein reaction.[8]

Reaction Mechanism: A Stepwise Analysis

-

Step 1: Formation of the Diazonium Ion: The process begins with the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[9] The amine nitrogen of 2,3-dimethylaniline then performs a nucleophilic attack on the nitrosonium ion (NO⁺), which is the active electrophile. Following a series of proton transfers and the elimination of a water molecule, the stable 2,3-dimethylbenzenediazonium chloride is formed.[9]

-

Causality Note: This stage is critically temperature-dependent. The reaction must be maintained between 0–5 °C because aryl diazonium salts are thermally unstable and can explosively decompose if isolated or decompose prematurely into phenols and nitrogen gas if warmed.

-

-

Step 2: Copper-Catalyzed Sulfonyl Group Introduction: The diazonium salt solution is then added to a mixture containing a copper catalyst (e.g., copper(I) or copper(II) chloride) and sulfur dioxide. The copper catalyst facilitates a single-electron transfer (SET) to the diazonium salt, which then loses a molecule of dinitrogen (N₂) to form an aryl radical.[3] This highly reactive radical is trapped by sulfur dioxide, and a subsequent reaction with chloride, again mediated by the copper catalyst, yields the final 2,3-dimethylbenzenesulfonyl chloride.

Detailed Experimental Protocol

This protocol is designed for laboratory-scale synthesis. All operations involving hazardous chemicals must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Materials and Equipment

| Reagent | Formula | MW ( g/mol ) | CAS No. | Amount | Equivalents | Notes |

| 2,3-Dimethylaniline | C₈H₁₁N | 121.18 | 87-59-2 | 12.12 g (12.2 mL) | 1.0 | Toxic liquid.[10] |

| Concentrated HCl | HCl | 36.46 | 7647-01-0 | 30 mL | ~3.6 | Corrosive. |

| Acetic Acid (Glacial) | CH₃COOH | 60.05 | 64-19-7 | 40 mL | - | Solvent. |

| Sodium Nitrite | NaNO₂ | 69.00 | 7632-00-0 | 7.6 g | 1.1 | Oxidizer, toxic. |

| Copper(I) Chloride | CuCl | 98.99 | 7758-89-6 | 1.0 g | 0.1 | Catalyst. |

| Sulfur Dioxide | SO₂ | 64.07 | 7446-09-5 | ~20 mL (liquid) | Excess | Toxic gas. Can be bubbled from a cylinder or generated in situ. |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | As needed | - | |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | ~150 mL | - | Extraction solvent. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | As needed | - | Drying agent. |

Equipment:

-

250 mL three-neck round-bottom flask

-

Mechanical stirrer or magnetic stirrer with a large stir bar

-

Thermometer

-

Dropping funnel

-

Ice-salt bath

-

Gas dispersion tube (for SO₂)

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware

Critical Safety Precautions

-

General: This procedure involves highly toxic, corrosive, and potentially unstable intermediates. A thorough risk assessment must be conducted prior to starting. Work in a well-ventilated fume hood at all times. An eyewash station and safety shower must be accessible.[11]

-

2,3-Dimethylaniline: Toxic by inhalation, ingestion, and skin contact. May cause organ damage through prolonged exposure. Wear nitrile gloves, safety goggles, and a lab coat.[12]

-

Diazonium Salts: Potentially explosive when dry. Never isolate the diazonium salt intermediate. Keep the reaction mixture cold at all times.

-

Sulfur Dioxide: Acutely toxic and corrosive gas. Severe respiratory irritant. Ensure the fume hood has adequate airflow. Consider using a gas scrubber containing a sodium hydroxide solution to neutralize excess SO₂.

-

Thionyl Chloride (Alternative Reagent): If used as a chlorinating agent in other protocols, note that it reacts violently with water, releasing toxic HCl and SO₂ gas.[13][14][15] This protocol avoids its direct use.

-

Waste Disposal: All chemical waste must be collected in appropriately labeled containers and disposed of according to institutional guidelines.[11]

Step-by-Step Synthesis Procedure

Part A: Preparation of the 2,3-Dimethylbenzenediazonium Chloride Solution

-

In a 250 mL three-neck flask equipped with a stirrer and thermometer, combine 2,3-dimethylaniline (12.12 g, 100 mmol), glacial acetic acid (20 mL), and concentrated hydrochloric acid (30 mL).

-

Stir the mixture until a homogeneous solution or a fine slurry of the amine hydrochloride salt is formed.

-

Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C. It is crucial to maintain this temperature range throughout the addition.

-

In a separate beaker, dissolve sodium nitrite (7.6 g, 110 mmol) in 20 mL of cold deionized water.

-

Transfer the sodium nitrite solution to a dropping funnel. Add it dropwise to the stirred amine solution over 30–45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Causality Note: Slow addition is essential to control the exothermic diazotization reaction and prevent the formation of unwanted byproducts or a dangerous temperature spike.[9]

-

-

After the addition is complete, stir the resulting pale-yellow diazonium salt solution for an additional 15 minutes in the ice bath. Keep this solution cold for immediate use in the next step.

Part B: Sandmeyer Chlorosulfonylation

-

In a separate 600 mL beaker, prepare the catalyst mixture by suspending copper(I) chloride (1.0 g, 10 mmol) in 20 mL of glacial acetic acid.

-

Cool this beaker in a separate ice-salt bath.

-

Carefully bubble sulfur dioxide gas through the catalyst suspension for about 15-20 minutes until it is saturated. Alternatively, add approximately 20 mL of liquified sulfur dioxide. The mixture should turn into a greenish slurry.

-

Expert Insight: Using a pre-formed SO₂-acetic acid solution provides a reservoir of the reagent, ensuring it is not the limiting factor as the diazonium salt is added. A modern, safer alternative involves using DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) as a stable, solid SO₂ surrogate, which releases SO₂ under the reaction conditions.[2][16][17]

-

-

Slowly, and in portions, add the cold diazonium salt solution from Part A to the vigorously stirred catalyst mixture over approximately 30 minutes.

-

Observation: Vigorous evolution of nitrogen gas will be observed. The rate of addition should be controlled to manage the effervescence.

-

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours until gas evolution ceases.

Part C: Product Isolation and Purification

-

Carefully pour the reaction mixture into a beaker containing ~400 g of crushed ice and water. A solid precipitate or an oily layer of the crude sulfonyl chloride should form.

-

Stir the mixture for 15 minutes, then transfer it to a separatory funnel.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with deionized water (2 x 50 mL) and saturated brine solution (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude 2,3-dimethylbenzenesulfonyl chloride as an oil or low-melting solid.

-

Purification (Optional): The crude product can be purified by vacuum distillation or by recrystallization from a solvent such as hexanes. Purity should be assessed by NMR.

Expected Yield and Characterization

-

Yield: Typical yields for this reaction range from 50-70%.

-

Appearance: Colorless to pale yellow oil or solid.

-

¹H NMR (CDCl₃, 400 MHz): δ ~7.9 (d, 1H, Ar-H), ~7.4 (t, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), 2.7 (s, 3H, Ar-CH₃), 2.4 (s, 3H, Ar-CH₃). (Note: Predicted shifts based on similar structures[19]).

-

¹³C NMR (CDCl₃, 100 MHz): δ ~141, 138, 137, 133, 132, 126, 20, 16.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Workflow for the synthesis of 2,3-dimethylbenzenesulfonyl chloride.

References

-

Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO₂ Surrogate. Organic Letters, 26, 5951-5955. [Link][2][16]

-

Meerwein, H., Dittmar, G., Göllner, R., Hafner, K., Mensch, F., & Steinfort, O. (1957). Untersuchungen über die Reaktionen aromatischer Diazoverbindungen, VI. Mitteil.: Über die Einführung von Sulfonsäure-, Sulfinsäure- und Sulfonamid-Gruppen in aromatische Kerne. Chemische Berichte, 90(6), 841-852. [Link][7][8]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Retrieved from [Link][16][17]

-

Woolven, H., Gonzáles-Rodríguez, C., Marco, I., Thompson, A. L., & Willis, M. C. (2011). A General Method for the Suzuki−Miyaura Cross-Coupling of DABSO-Derived Sulfinates. Organic Letters, 13(18), 4876-4878. [Link][17]

-

Savarin, C. G., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au, 1(1), 18-24. [Link][3][7][8]

-

LANXESS Corporation. (2015). Product Safety Assessment: Thionyl chloride. Retrieved from [Link][14]

-

Wallace, D. J., et al. (2006). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 8(19), 4149-4152. [Link][20]

-

University of Alabama at Birmingham. (2013). SOP 0079 - Thionyl Chloride. Retrieved from [Link][11]

-

Amgen Process Chemistry. (2005). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 9(5), 597-601. [Link][7]

-

Vedejs, E., et al. (Unpublished). Synthesis of sulfonyl chloride substrate precursors. Retrieved from a general synthesis document. [This appears to be a lab manual or supplementary information, a direct verifiable public link is not available from the search results, but the procedures described are standard.][21]

-

Pfizer Global Research and Development. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 27(6), 1104-1113. [Link][22]

-

GlaxoSmithKline. (2010). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. [Link][18]

-

Adams, R., & Marvel, C. S. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 21. [Link][1][23]

-

University of Illinois at Springfield. (2001). Diazotization of Aniline Derivatives: Nitrous Acid Test. Journal of Chemical Education. [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link][6]

-

Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link][1]

-

Studylib. (n.d.). Methyl Orange Synthesis: Diazotization-Coupling Reaction. Retrieved from [Link][24]

-

Google Patents. (2018). CN108084062A - A kind of preparation method of 2,4- disubstituted benzenes sulfonic acid chloride. Retrieved from [19]

-

Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. Retrieved from [Link][9]

-

PubChem. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link][25]

Sources

- 1. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 2. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Buy 3,5-Dimethylbenzenesulfonyl chloride | 2905-27-3 [smolecule.com]

- 5. 2,3-Xylidine - Wikipedia [en.wikipedia.org]

- 6. Diazotisation [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pure.mpg.de [pure.mpg.de]

- 9. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 10. 2,3-Dimethylaniline 2,3-Xylidine [sigmaaldrich.com]

- 11. drexel.edu [drexel.edu]

- 12. merckmillipore.com [merckmillipore.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. lanxess.com [lanxess.com]

- 15. spectrumchemical.com [spectrumchemical.com]

- 16. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 17. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. CN108084062A - A kind of preparation method of 2,4- disubstituted benzenes sulfonic acid chloride - Google Patents [patents.google.com]

- 20. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. rsc.org [rsc.org]

- 22. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides [mdpi.com]

- 23. orgsyn.org [orgsyn.org]

- 24. researchgate.net [researchgate.net]

- 25. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of 2,3-Dimethylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2,3-Dimethylbenzenesulfonyl chloride is a crucial reagent in organic synthesis, valued for its role in the formation of sulfonamides and sulfonate esters. As with many sulfonyl chlorides, its utility is intrinsically linked to its reactivity, which also dictates its stability and necessitates specific handling and storage protocols. This guide provides a comprehensive overview of the chemical stability of 2,3-dimethylbenzenesulfonyl chloride, detailing its degradation pathways, recommended storage conditions, and analytical methodologies for purity assessment. By understanding the principles outlined herein, researchers can ensure the integrity of this reagent, leading to more reliable and reproducible synthetic outcomes.

Introduction: The Double-Edged Sword of Reactivity

Benzenesulfonyl chlorides are a cornerstone of modern organic synthesis, acting as versatile electrophiles for the introduction of the sulfonyl moiety. The reactivity of the sulfonyl chloride functional group, while beneficial for chemical transformations, also renders the molecule susceptible to degradation, primarily through hydrolysis. The presence of two methyl groups on the benzene ring of 2,3-dimethylbenzenesulfonyl chloride influences its electronic properties and steric environment, which in turn affects its stability and reactivity profile compared to unsubstituted benzenesulfonyl chloride.

This guide will delve into the critical aspects of maintaining the chemical integrity of 2,3-dimethylbenzenesulfonyl chloride, providing a framework for its effective use in research and development.

Chemical Properties and Intrinsic Stability

2,3-Dimethylbenzenesulfonyl chloride (C₈H₉ClO₂S) is a solid at room temperature with a melting point of 44-45°C and a boiling point of 104-105°C at 0.7 Torr.[1] Its stability is largely dictated by the susceptibility of the sulfur-chlorine bond to nucleophilic attack.

Table 1: Physicochemical Properties of 2,3-Dimethylbenzenesulfonyl Chloride

| Property | Value | Reference |

| CAS Number | 2905-31-9 | [1][2] |

| Molecular Formula | C₈H₉ClO₂S | [2] |

| Molecular Weight | 204.67 g/mol | [2] |

| Melting Point | 44-45 °C | [1] |

| Boiling Point | 104-105 °C (at 0.7 Torr) | [1] |

| Density | 1.290±0.06 g/cm³ (Predicted) | [1] |

The primary pathway for the degradation of 2,3-dimethylbenzenesulfonyl chloride is hydrolysis, which occurs upon contact with water. This reaction is often catalyzed by acidic or basic conditions and leads to the formation of the corresponding 2,3-dimethylbenzenesulfonic acid and hydrochloric acid.[3][4]

Degradation Pathways and Mechanisms

The principal degradation route for 2,3-dimethylbenzenesulfonyl chloride is hydrolysis. The mechanism of this reaction for arylsulfonyl chlorides is generally considered to be SN2-like.[5]

Diagram 1: Hydrolysis of 2,3-Dimethylbenzenesulfonyl Chloride

Caption: Hydrolysis of 2,3-dimethylbenzenesulfonyl chloride.

The rate of hydrolysis is influenced by several factors:

-

Water Content: The presence of even trace amounts of moisture can lead to significant degradation over time.

-

Temperature: Higher temperatures accelerate the rate of hydrolysis.

-

pH: Both acidic and basic conditions can catalyze the hydrolysis of sulfonyl chlorides.

While thermal decomposition in the absence of nucleophiles is less common under typical storage conditions, it can occur at elevated temperatures, potentially leading to the release of sulfur oxides and hydrogen chloride gas.[6][7]

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of 2,3-dimethylbenzenesulfonyl chloride, strict adherence to proper storage and handling procedures is paramount. The primary goal is to minimize its exposure to moisture.

Storage Conditions

A multi-layered approach to storage is recommended to protect against degradation.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Reduces the rate of potential degradation reactions.[1] |

| Atmosphere | Inert gas (Argon or Nitrogen) | Excludes atmospheric moisture and oxygen.[1] |

| Container | Tightly sealed, amber glass bottle | Prevents moisture ingress and protects from light.[3] |

| Location | Cool, dry, well-ventilated area | Minimizes exposure to ambient moisture and heat.[8][9] |

| Incompatibilities | Water, strong bases, strong oxidizing agents, alcohols, and amines | Prevents vigorous and potentially hazardous reactions.[6][8] |

Diagram 2: Recommended Storage Workflow

Caption: Workflow for the proper storage of 2,3-dimethylbenzenesulfonyl chloride.

Handling Procedures

Due to its corrosive nature and reactivity with moisture, appropriate personal protective equipment (PPE) and handling techniques are essential.[8][9]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (such as nitrile or neoprene), safety goggles, a face shield, and a lab coat.[8]

-

Handling Environment: Whenever possible, handle 2,3-dimethylbenzenesulfonyl chloride in a fume hood or a glove box with a dry atmosphere to minimize exposure to moisture and inhalation of any potential vapors.

-

Dispensing: Use dry glassware and utensils when weighing or transferring the compound. After dispensing, ensure the container is tightly sealed and the atmosphere is purged with an inert gas if possible.

Analytical Methods for Stability and Purity Assessment

Regularly assessing the purity of 2,3-dimethylbenzenesulfonyl chloride is crucial to ensure the quality of synthetic results. A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for quantifying the purity of sulfonyl chlorides and detecting the presence of their hydrolysis products. A reversed-phase method is typically employed.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a common starting point.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at a wavelength where the analyte has maximum absorbance.

-

Sample Preparation: Accurately weigh and dissolve the 2,3-dimethylbenzenesulfonyl chloride in a dry, inert solvent such as acetonitrile to a known concentration.

The primary impurity to monitor is 2,3-dimethylbenzenesulfonic acid, which will have a significantly different retention time due to its increased polarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of 2,3-dimethylbenzenesulfonyl chloride and detecting impurities.

-

¹H NMR: The aromatic protons will exhibit a characteristic splitting pattern. The methyl groups will appear as singlets in the aliphatic region. The presence of 2,3-dimethylbenzenesulfonic acid can be identified by a shift in the aromatic proton signals and the disappearance of the sulfonyl chloride's characteristic signals.

-

¹³C NMR: This technique provides information on the carbon skeleton and can be used to identify the presence of impurities by comparing the spectrum to that of a pure reference standard.

For quantitative NMR (qNMR), a known amount of an internal standard is added to the sample to accurately determine the purity of the analyte.

Diagram 3: Analytical Workflow for Purity Assessment

Caption: A typical analytical workflow for assessing the purity of 2,3-dimethylbenzenesulfonyl chloride.

Conclusion: Ensuring Reagent Integrity for Scientific Success

The stability of 2,3-dimethylbenzenesulfonyl chloride is a critical factor that directly impacts its performance in organic synthesis. By understanding its inherent reactivity, particularly its sensitivity to moisture, and implementing rigorous storage and handling protocols, researchers can significantly extend its shelf life and ensure its purity. The regular application of analytical techniques such as HPLC and NMR provides a robust quality control framework, ultimately leading to more reliable and reproducible scientific outcomes. Adherence to the principles and methodologies outlined in this guide will empower researchers, scientists, and drug development professionals to confidently utilize this important synthetic building block.

References

- Vertex AI Search. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings.

- S D FINE- CHEM LIMITED. (n.d.). SULPHURYL CHLORIDE.

- Fisher Scientific. (2012, March 7). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.

- Sciencemadness Wiki. (2023, August 6). Sulfuryl chloride.

- ChemicalBook. (n.d.). 2,3-DIMETHYLBENZENESULFONYL CHLORIDE CAS#: 2905-31-9.

- Fisher Scientific. (2024, March 30). SAFETY DATA SHEET.

- CAMEO Chemicals. (n.d.). BENZENESULFONYL CHLORIDE.

- ChemicalBook. (2022, August 26). 2,3-DIMETHYLBENZENESULFONYL CHLORIDE | 2905-31-9.

- ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 2,4-Dimethylbenzenesulfonyl chloride.

- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.

- CymitQuimica. (2024, December 19). Safety Data Sheet.

- Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET.

- Santa Cruz Biotechnology. (n.d.). 2,3-Dimethylbenzenesulfonyl chloride | CAS 2905-31-9 | SCBT.

- Sigma-Aldrich. (n.d.). 2,4-Dimethylbenzenesulfonyl chloride 97 609-60-9.

-

Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. prepchem.com [prepchem.com]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]

- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Spectroscopic Profile of 2,3-Dimethylbenzenesulfonyl Chloride: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2,3-Dimethylbenzenesulfonyl chloride, a key intermediate in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction

2,3-Dimethylbenzenesulfonyl chloride, also known as 2,3-dimethylphenyl-1-sulfonyl chloride, is an aromatic sulfonyl chloride. The presence and orientation of the two methyl groups on the benzene ring, ortho and meta to the sulfonyl chloride functionality, create a unique electronic and steric environment. This distinct substitution pattern influences its reactivity and is reflected in its spectroscopic signature. Accurate interpretation of its NMR, IR, and MS data is paramount for confirming its structure, assessing its purity, and understanding its role in subsequent chemical transformations.

The molecular structure of 2,3-Dimethylbenzenesulfonyl chloride is presented below:

Caption: Molecular Structure of 2,3-Dimethylbenzenesulfonyl chloride

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For 2,3-Dimethylbenzenesulfonyl chloride, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | Doublet | 1H | H-6 |

| ~7.5 - 7.7 | Triplet | 1H | H-5 |

| ~7.3 - 7.5 | Doublet | 1H | H-4 |

| ~2.6 | Singlet | 3H | 2-CH₃ |

| ~2.4 | Singlet | 3H | 3-CH₃ |

Note: Predicted chemical shifts are relative to a Tetramethylsilane (TMS) standard at 0.00 ppm and are based on the analysis of similar structures and computational models. The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

Interpretation and Rationale

The electron-withdrawing nature of the sulfonyl chloride group (-SO₂Cl) significantly deshields the adjacent aromatic protons. Consequently, the proton at the C-6 position (ortho to the sulfonyl chloride) is expected to resonate at the lowest field. The protons at C-4 and C-5 will appear at higher fields, with their splitting patterns dictated by their coupling to adjacent protons. The two methyl groups will appear as singlets in the upfield region of the spectrum, with the C-2 methyl group likely being slightly downfield due to its proximity to the sulfonyl chloride group.

Experimental Protocol for ¹H NMR Acquisition

A standardized protocol for acquiring a high-resolution ¹H NMR spectrum is crucial for accurate structural elucidation.

Caption: Standardized workflow for ¹H NMR data acquisition.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in 2,3-Dimethylbenzenesulfonyl chloride will give rise to a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~145 | C-1 (ipso to -SO₂Cl) |

| ~139 | C-2 (ipso to -CH₃) |

| ~138 | C-3 (ipso to -CH₃) |

| ~134 | C-6 |

| ~132 | C-5 |

| ~128 | C-4 |

| ~20 | 2-CH₃ |

| ~15 | 3-CH₃ |

Note: Predicted chemical shifts are relative to a Tetramethylsilane (TMS) standard at 0.00 ppm. The ipso-carbons attached to the sulfonyl chloride and methyl groups are expected to be significantly deshielded.

Interpretation and Rationale

The carbon atom directly attached to the electron-withdrawing sulfonyl chloride group (C-1) is expected to be the most deshielded and appear at the lowest field. The other aromatic carbons will resonate in the typical aromatic region (120-150 ppm), with their specific chemical shifts influenced by the electronic effects of the substituents. The two methyl carbons will appear in the upfield aliphatic region of the spectrum.

Experimental Protocol for ¹³C NMR Acquisition

The acquisition of a ¹³C NMR spectrum generally requires a larger number of scans compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

Caption: Predicted major fragmentation pathways for 2,3-Dimethylbenzenesulfonyl chloride.

Conclusion

The spectroscopic data of 2,3-Dimethylbenzenesulfonyl chloride, including ¹H NMR, ¹³C NMR, IR, and MS, provide a detailed and consistent picture of its molecular structure. The characteristic signals in each spectrum, arising from the specific arrangement of the methyl and sulfonyl chloride groups on the benzene ring, allow for its unambiguous identification and purity assessment. The protocols and interpretations provided in this guide serve as a valuable resource for scientists and researchers working with this important chemical intermediate.

References

Due to the lack of publicly available, peer-reviewed spectroscopic data specifically for 2,3-Dimethylbenzenesulfonyl chloride, this section provides references to general spectroscopic principles and data for analogous compounds.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

NIST Chemistry WebBook. Benzenesulfonyl chloride. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

An In-depth Technical Guide to the Solubility of 2,3-Dimethylbenzenesulfonyl Chloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,3-dimethylbenzenesulfonyl chloride, a key intermediate in synthetic organic chemistry and drug development. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide establishes a robust theoretical framework for predicting its solubility based on fundamental chemical principles and data from analogous compounds. Furthermore, a detailed, field-proven experimental protocol for the precise determination of its solubility is presented, empowering researchers to generate reliable data for their specific applications. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a deep understanding of this reagent's behavior in various solvent systems.

Introduction: The Significance of 2,3-Dimethylbenzenesulfonyl Chloride in Modern Synthesis

2,3-Dimethylbenzenesulfonyl chloride (CAS No: 2905-31-9) is an aromatic sulfonyl chloride that serves as a versatile reagent in organic synthesis.[1][2] Its utility lies in the introduction of the 2,3-dimethylbenzenesulfonyl (or xylylsulfonyl) group into molecules, most commonly through reactions with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. These functional groups are prevalent in a wide range of biologically active compounds and pharmaceutical agents.

The success of synthetic transformations involving 2,3-dimethylbenzenesulfonyl chloride is critically dependent on the choice of solvent. The solvent not only dictates the solubility of the reactants but also influences the reaction rate, mechanism, and the stability of the final product. A thorough understanding of the solubility of 2,3-dimethylbenzenesulfonyl chloride is therefore paramount for optimizing reaction conditions, maximizing yields, and ensuring the scalability of synthetic processes.

Physicochemical Properties of 2,3-Dimethylbenzenesulfonyl Chloride

A foundational understanding of the physicochemical properties of 2,3-dimethylbenzenesulfonyl chloride is essential for predicting its solubility.

| Property | Value | Source |

| CAS Number | 2905-31-9 | [1][2] |

| Molecular Formula | C₈H₉ClO₂S | [1] |

| Molecular Weight | 204.67 g/mol | [1] |

| Appearance | Solid (predicted) | General knowledge |

| Melting Point | 44-45 °C | ChemicalBook |

The structure of 2,3-dimethylbenzenesulfonyl chloride, featuring a substituted aromatic ring and a polar sulfonyl chloride group, suggests a molecule with moderate polarity. The presence of the electron-donating methyl groups on the benzene ring can subtly influence the reactivity and physical properties compared to unsubstituted benzenesulfonyl chloride.

Theoretical Solubility Profile: A Predictive Analysis

In the absence of extensive empirical data, the principle of "like dissolves like" provides a reliable framework for predicting the solubility of 2,3-dimethylbenzenesulfonyl chloride in various organic solvents.[3] This principle posits that substances with similar polarities are more likely to be soluble in one another.

The sulfonyl chloride group (-SO₂Cl) is strongly polar and electron-withdrawing.[4][5] The benzene ring, while generally nonpolar, contributes to the overall size and van der Waals interactions of the molecule. The two methyl groups slightly increase the nonpolar character of the aromatic ring. Consequently, 2,3-dimethylbenzenesulfonyl chloride is expected to exhibit good solubility in a range of aprotic solvents of moderate to high polarity. Its solubility in nonpolar solvents is likely to be limited, and it is expected to be poorly soluble in water.

It is crucial to consider the high reactivity of sulfonyl chlorides with protic solvents, such as alcohols and water.[6] In these solvents, dissolution is often accompanied by a chemical reaction (solvolysis) to form the corresponding sulfonic acid or sulfonate ester.[7][8][9][10][11] This reactivity can be mistaken for high solubility if not carefully monitored.

Table 1: Predicted Qualitative Solubility of 2,3-Dimethylbenzenesulfonyl Chloride

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Halogenated | Dichloromethane (DCM), Chloroform | High | The polarity of these solvents is well-suited to solvate the polar sulfonyl chloride group without engaging in chemical reactions. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to High | Ethers are effective solvents for moderately polar compounds. THF is generally a better solvent than diethyl ether. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | These polar aprotic solvents should effectively dissolve the compound. |

| Esters | Ethyl acetate | Moderate | A moderately polar aprotic solvent that is expected to be a suitable choice. |

| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF) | High | These highly polar aprotic solvents are excellent candidates for dissolving sulfonyl chlorides without promoting solvolysis. |

| Aromatic Hydrocarbons | Toluene, Xylenes | Low to Moderate | The nonpolar nature of these solvents makes them less ideal for solvating the polar sulfonyl chloride moiety. |

| Alcohols | Methanol, Ethanol | Soluble (with reaction) | While the compound will likely dissolve, it will also undergo solvolysis to form sulfonate esters. |

| Water | Insoluble (with reaction) | The compound is expected to be poorly soluble and will hydrolyze to the corresponding sulfonic acid. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of 2,3-dimethylbenzenesulfonyl chloride in a chosen organic solvent.

Core Principle

The method involves preparing a saturated solution of 2,3-dimethylbenzenesulfonyl chloride in the solvent of interest at a constant temperature. A known volume of the clear, saturated supernatant is then carefully removed, and the solvent is evaporated. The mass of the remaining solute is determined, from which the solubility can be calculated.

Materials and Equipment

-

2,3-Dimethylbenzenesulfonyl chloride (high purity)

-

Anhydrous organic solvents of interest

-

Scintillation vials or small flasks with screw caps

-

Constant temperature bath (e.g., water bath or heating block)

-

Vortex mixer or magnetic stirrer

-

Syringes and syringe filters (0.2 µm, compatible with the solvent)

-

Analytical balance (readable to at least 0.1 mg)

-

Volumetric flasks and pipettes

-

Drying oven or vacuum desiccator

Experimental Workflow

Caption: Experimental workflow for the determination of solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

To a series of scintillation vials, add a measured volume (e.g., 5 mL) of the desired organic solvent.

-

Add an excess of 2,3-dimethylbenzenesulfonyl chloride to each vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly and place them in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixtures vigorously using a magnetic stirrer or vortex mixer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sampling:

-

After the equilibration period, turn off the stirring and allow the undissolved solid to settle completely.

-

Carefully draw a known volume (e.g., 1 mL) of the clear supernatant into a syringe fitted with a syringe filter. The filter is essential to prevent any solid particles from being transferred.

-

-

Analysis:

-

Dispense the filtered supernatant into a pre-weighed, clean, and dry vial. Record the exact volume transferred.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

-

Once the solvent is removed, dry the vial containing the solid residue to a constant weight in a vacuum desiccator.

-

Weigh the vial with the dried residue.

-

-

Calculation:

-

The mass of the dissolved 2,3-dimethylbenzenesulfonyl chloride is the final weight of the vial minus the initial tare weight.

-

Solubility is typically expressed in g/L or mg/mL. Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of residue (g)) / (Volume of supernatant (L))

-

Causality and Self-Validation

-

Why excess solute? To ensure the solution is truly saturated at the given temperature.

-

Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducibility.

-

Why a 24-48 hour equilibration? To allow sufficient time for the dissolution process to reach equilibrium.

-

Why a syringe filter? To ensure that only the dissolved solute is being measured, preventing artificially high results from suspended solid particles.

-

Why dry to a constant weight? To ensure all the solvent has been removed, leading to an accurate measurement of the solute mass.

Factors Influencing Solubility

Temperature

For most solid solutes, solubility in organic solvents increases with temperature. This is because the dissolution process is often endothermic. When developing a synthetic procedure, it is important to determine the solubility at the intended reaction temperature.

Solvent Polarity

As discussed, the polarity of the solvent is a primary determinant of solubility. A systematic approach to solvent screening, covering a range of polarities, is recommended for identifying the optimal solvent for a particular application.

Solvolysis

The reactivity of 2,3-dimethylbenzenesulfonyl chloride with protic solvents (alcohols, water) and other nucleophilic solvents cannot be overstated. When working with these solvents, it is important to distinguish between true solubility and consumption of the starting material through reaction. Techniques such as NMR spectroscopy can be employed to monitor the integrity of the sulfonyl chloride in solution over time.[12]

Visualization of Key Relationships

Caption: Relationship between solute polarity and solvent type.

Safety and Handling

2,3-Dimethylbenzenesulfonyl chloride is a reactive and corrosive compound. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated chemical fume hood. It is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 2,3-dimethylbenzenesulfonyl chloride. While specific quantitative data remains sparse in the literature, a robust theoretical framework based on the principle of "like dissolves like" allows for reliable prediction of its solubility in a wide range of organic solvents. The detailed experimental protocol provided herein offers a validated method for researchers to determine precise solubility data tailored to their specific needs. A thorough understanding and careful consideration of the factors influencing solubility, particularly the potential for solvolysis in protic media, are essential for the successful application of this versatile reagent in organic synthesis and drug development.

References

- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube.

- Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.

- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.

- Procedure For Determining Solubility of Organic Compounds. Scribd.

- Solubility test for Organic Compounds. Online Science Tools.

- How can you determine the solubility of organic compounds? Quora.

- Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. MDPI.

- Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube.

- Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs.

- Sulfenyl chloride. Wikipedia.

- 2,3-Dimethylbenzenesulfonyl chloride | CAS 2905-31-9. Santa Cruz Biotechnology.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Course Hero.

- Sulfonyl Chloride Definition - Organic Chemistry Key Term. Fiveable.

- Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. Sigma-Aldrich.

- 2,3-DIMETHYLBENZENESULFONYL CHLORIDE | 2905-31-9. ChemicalBook.

- Sulfonyl halide. Wikipedia.

- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.

- Illustrated Glossary of Organic Chemistry - Sulfonyl chloride. UCLA Chemistry and Biochemistry.

- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem.

- Benzenesulfonyl chloride, 2,4,6-trimethyl-. NIST WebBook.

- 2,4-Dimethylbenzenesulfonyl chloride 97%. Sigma-Aldrich.

- 2,4-Dimethylbenzenesulfonyl chloride 97%. Sigma-Aldrich.

Sources

- 1. scbt.com [scbt.com]

- 2. 2,3-DIMETHYLBENZENESULFONYL CHLORIDE | 2905-31-9 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. fiveable.me [fiveable.me]

- 5. Illustrated Glossary of Organic Chemistry - Sulfonyl chloride [chem.ucla.edu]

- 6. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. | Sigma-Aldrich [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

Physical properties of 2,3-Dimethylbenzenesulfonyl chloride (melting point, boiling point)

An In-Depth Technical Guide to the Physicochemical Properties of 2,3-Dimethylbenzenesulfonyl Chloride

Introduction

2,3-Dimethylbenzenesulfonyl chloride is an organosulfur compound featuring a sulfonyl chloride functional group attached to a 2,3-dimethyl-substituted benzene ring. As a member of the sulfonyl chloride family, it serves as a key reagent in organic synthesis, primarily for the introduction of the 2,3-dimethylbenzenesulfonyl (or xylylsulfonyl) group. This moiety is often employed in the formation of sulfonamides and sulfonate esters, which are structures of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Understanding the fundamental physical properties of this reagent, such as its melting and boiling points, is paramount for its effective storage, handling, and application in synthetic protocols. This guide provides a detailed examination of these properties, grounded in authoritative data and practical experimental considerations for the research scientist.

Core Physicochemical Properties

The physical state and thermal transition points of a chemical reagent are critical parameters that dictate its handling procedures and reaction conditions. 2,3-Dimethylbenzenesulfonyl chloride is a solid at room temperature, which can simplify weighing and transfer processes compared to liquid analogues.

Data Summary

The key physical properties of 2,3-Dimethylbenzenesulfonyl chloride are summarized in the table below, compiled from established chemical data sources.

| Property | Value | Source(s) |

| CAS Number | 2905-31-9 | [1][2] |

| Molecular Formula | C₈H₉ClO₂S | [2] |

| Molecular Weight | 204.67 g/mol | [2] |

| Melting Point | 44-45 °C | [1][3] |

| Boiling Point | 104-105 °C at 0.7 Torr | [1][3] |

-

Melting Point Analysis : The melting point of 44-45 °C indicates that 2,3-Dimethylbenzenesulfonyl chloride is a low-melting solid.[1][3] This property is advantageous as it allows the compound to be handled as a solid, minimizing inhalation risks associated with volatile liquids, yet it can be easily melted for reactions requiring a liquid phase without excessive heating. The sharpness of the melting range (a narrow 1°C range) is also indicative of high purity.

-

Boiling Point Analysis : The boiling point is reported under reduced pressure (104-105 °C at 0.7 Torr).[1][3] This is a common practice for sulfonyl chlorides, which tend to decompose at higher temperatures. Attempting to distill this compound at atmospheric pressure would likely lead to degradation, releasing corrosive and toxic gases such as sulfur dioxide and hydrogen chloride. Therefore, purification by distillation must be performed under high vacuum.

Experimental Determination of Melting Point

The accurate determination of a melting point is a fundamental technique for verifying the identity and purity of a crystalline solid. The following protocol describes a self-validating method using a standard capillary melting point apparatus.

Principle and Causality

The melting point of a pure crystalline solid is a sharp, reproducible physical constant. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. This protocol is designed to achieve thermal equilibrium between the sample and the heating block, ensuring an accurate reading. A slow ramp rate near the expected melting point is critical; heating too quickly does not allow sufficient time for heat transfer, resulting in a reading higher than the true melting point.

Step-by-Step Protocol

-

Sample Preparation :

-

Ensure the 2,3-Dimethylbenzenesulfonyl chloride sample is completely dry, as moisture can hydrolyze the sulfonyl chloride and depress the melting point.

-

Crush a small amount of the crystalline solid into a fine powder on a watch glass using a spatula. Fine powdering is essential for uniform packing and efficient heat transfer within the capillary tube.

-

Press the open end of a capillary tube (sealed at the other end) into the powder until a small amount (2-3 mm in height) of the sample has entered the tube.

-

-

Sample Loading :

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample tightly into the bottom. Alternatively, drop the tube down a long glass tube onto the benchtop. A tightly packed sample ensures consistent heat transfer.

-

-

Apparatus Calibration :

-

Before measuring the unknown, it is good practice to calibrate the apparatus with a standard of known melting point (e.g., benzoic acid, m.p. 122 °C). This step validates the accuracy of the thermometer and apparatus.

-

-

Melting Point Measurement :

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (expected: 44-45 °C).

-

Once this temperature is reached, adjust the heating rate to a slow ramp of 1-2 °C per minute. This slow rate is crucial for ensuring thermal equilibrium.

-

Observe the sample closely through the magnifying eyepiece.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last crystal melts (the completion of melting). The two values constitute the melting range.

-

-

Interpretation :

Workflow Diagram: Melting Point Determination

Caption: Experimental workflow for the determination of a compound's melting point.

Chemical Stability, Handling, and Storage

The sulfonyl chloride functional group is highly electrophilic and reactive towards nucleophiles. This inherent reactivity dictates the necessary handling and storage procedures for 2,3-Dimethylbenzenesulfonyl chloride.

-

Hydrolytic Instability : The compound will react with water, including atmospheric moisture, to hydrolyze into the corresponding 2,3-dimethylbenzenesulfonic acid and hydrochloric acid. This degradation not only consumes the reagent but also generates corrosive byproducts. Therefore, it is imperative to handle the compound in a dry environment (e.g., under a nitrogen or argon atmosphere in a glove box) and to use anhydrous solvents for reactions.

-

Storage : To maintain its integrity, 2,3-Dimethylbenzenesulfonyl chloride should be stored in a tightly sealed container in a cool, dry place. The recommended storage condition is under an inert gas atmosphere (nitrogen or argon) at refrigerated temperatures (2-8 °C).[1][3]

-

Reactivity : As an electrophile, it readily reacts with amines to form sulfonamides and with alcohols to form sulfonate esters.[4] These are the primary transformations for which this reagent is used. The presence of two electron-donating methyl groups on the aromatic ring may slightly modulate the reactivity of the sulfonyl chloride compared to the unsubstituted benzenesulfonyl chloride, but it remains a potent sulfonylating agent.

Conclusion

2,3-Dimethylbenzenesulfonyl chloride is a valuable synthetic reagent with well-defined physical properties. Its solid state at room temperature and low melting point of 44-45 °C offer practical handling advantages for researchers. However, its thermal and hydrolytic instability necessitates careful procedures, including purification by vacuum distillation and storage under inert, refrigerated conditions. A thorough understanding of these properties, coupled with rigorous experimental techniques for their verification, is essential for the successful application of this compound in research and drug development.

References

-

2,3-DIMETHYLBENZENESULFONYL CHLORIDE | 2905-31-9 - ChemicalBook.

-

2,3-DIMETHYLBENZENESULFONYL CHLORIDE CAS#: 2905-31-9 - ChemicalBook.

-

Benzenesulfonyl chloride - Wikipedia.

-

2,3-Dimethylbenzenesulfonyl chloride | CAS 2905-31-9 | SCBT.

Sources

A Senior Application Scientist's Guide to 2,3-Dimethylbenzenesulfonyl Chloride: Sourcing, Synthesis, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 2,3-Dimethylbenzenesulfonyl chloride, a specialized reagent crucial for the synthesis of advanced sulfonamides and sulfonate esters. Moving beyond a simple data sheet, this document offers practical insights into its commercial availability, underlying synthesis mechanisms, a field-proven experimental protocol, and critical safety measures to ensure successful and safe laboratory execution.

Core Concepts: The Utility of 2,3-Dimethylbenzenesulfonyl Chloride

2,3-Dimethylbenzenesulfonyl chloride (CAS No. 2905-31-9) is an organosulfur compound featuring a sulfonyl chloride functional group attached to a 2,3-dimethylated benzene ring. This specific substitution pattern offers unique steric and electronic properties that chemists can exploit to fine-tune the characteristics of target molecules, such as solubility, crystal packing, and biological activity.

Its primary utility lies in its role as an electrophilic building block. The highly reactive sulfonyl chloride moiety readily undergoes nucleophilic attack by amines and alcohols. This reaction is the cornerstone for forming sulfonamides and sulfonate esters, respectively—two classes of compounds with profound importance in medicinal chemistry and materials science. In drug development, the sulfonamide group is a well-established pharmacophore found in a wide array of therapeutics, including antibiotics, diuretics, and anticonvulsants. The specific 2,3-dimethyl substitution allows researchers to introduce a defined structural element to probe structure-activity relationships (SAR) and optimize lead compounds.

Commercial Sourcing and Availability

While many substituted benzenesulfonyl chlorides are widely available, the 2,3-dimethyl isomer is a more specialized reagent. Direct, off-the-shelf availability is limited compared to its 2,4- and 2,6-isomers. Researchers should anticipate that it may be a "synthesis-on-demand" item from many suppliers.

Data Presentation: Supplier and Product Overview

| Supplier | Product Name | CAS Number | Purity/Form | Notes |

| Santa Cruz Biotechnology | 2,3-Dimethylbenzenesulfonyl chloride[1] | 2905-31-9 | Data not specified | Direct listing found for the target compound. Availability should be confirmed directly.[1] |

| Sigma-Aldrich (Merck) | 2,4-Dimethylbenzenesulfonyl chloride[2][3][4] | 609-60-9 | ≥97% (Assay), Solid[2] | The 2,4-isomer is readily available and serves as a common reference. The 2,3-isomer may be available via their custom synthesis services. |

| Simson Pharma Limited | 2,4-Dimethylbenzenesulfonyl Chloride | 609-60-9 | Custom Synthesis | Explicitly lists the related isomer as a custom synthesis product, indicating capability for producing specific isomers like the 2,3- variant. |

| Matrix Scientific | Various Sulfonyl Chlorides | N/A | Custom Synthesis | Offers custom synthesis services and is a potential partner for obtaining specialized reagents not in their main catalog.[5] |

Field Insight: For projects requiring significant quantities or guaranteed availability of 2,3-Dimethylbenzenesulfonyl chloride, initiating a custom synthesis inquiry with major suppliers like Sigma-Aldrich or specialized firms is the most reliable sourcing strategy. Always verify the CAS number (2905-31-9) to ensure you are sourcing the correct isomer.

Synthesis and Mechanistic Rationale

The most common and industrially viable route to arylsulfonyl chlorides is the direct chlorosulfonation of the corresponding aromatic hydrocarbon.[6] In this case, 2,3-Dimethylbenzenesulfonyl chloride is synthesized via the electrophilic aromatic substitution reaction of o-xylene (1,2-dimethylbenzene) with chlorosulfonic acid.

The two methyl groups on the o-xylene ring are activating and ortho-, para-directing. This leads to sulfonation primarily at the 4-position (para to the 1-methyl group) and, to a lesser extent, the 3-position (ortho to the 2-methyl group). This results in a mixture of isomers, primarily 3,4-dimethylbenzenesulfonyl chloride and the desired 2,3-dimethylbenzenesulfonyl chloride. The formation of 3,4-dimethylbenzenesulfonic acid as the major product has been confirmed in related sulfonation studies.[7][8] Subsequent purification is required to isolate the 2,3-isomer.

Diagram: Mechanism of o-Xylene Chlorosulfonation

Caption: Electrophilic attack of the o-xylene π-system on the sulfur atom of chlorosulfonic acid, followed by deprotonation to restore aromaticity.

Field-Proven Protocol: Synthesis of an N-Aryl Sulfonamide

This protocol details a robust, general procedure for the synthesis of a sulfonamide from 2,3-Dimethylbenzenesulfonyl chloride and a representative amine (e.g., aniline).

Materials and Reagents:

-

2,3-Dimethylbenzenesulfonyl chloride

-

Aniline (or other primary/secondary amine)

-

Pyridine (anhydrous) or Triethylamine

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Hexanes, Ethyl Acetate (for chromatography/recrystallization)

Experimental Workflow:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) in anhydrous DCM. Add pyridine (1.5 eq) or triethylamine (1.5 eq) and cool the solution to 0 °C in an ice bath.

-

Causality: The reaction is performed under inert and anhydrous conditions because the sulfonyl chloride is highly reactive towards water. The base (pyridine/triethylamine) acts as a scavenger for the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine. Cooling to 0 °C helps to control the initial exothermic reaction.

-

-

Reagent Addition: Dissolve 2,3-Dimethylbenzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution over 15-20 minutes.

-

Causality: A slight excess of the sulfonyl chloride ensures complete consumption of the limiting amine. Slow, dropwise addition prevents a rapid temperature increase and potential side reactions.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Aqueous Workup: Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel. Separate the layers.

-

Causality: The HCl wash removes the excess pyridine or triethylamine by converting it into its water-soluble hydrochloride salt.

-

-

Washing: Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.

-